molecular formula C9H10N2O3 B161425 3-Amino-5-[(methylamino)carbonyl]benzoic acid CAS No. 1954-96-7

3-Amino-5-[(methylamino)carbonyl]benzoic acid

Cat. No. B161425
CAS RN: 1954-96-7
M. Wt: 194.19 g/mol
InChI Key: SIIWAVHOCVSSKA-UHFFFAOYSA-N
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Description

3-Amino-5-[(methylamino)carbonyl]benzoic acid, also known as 5-Amino-N-methylisophthalamic acid, is an organic compound with the molecular formula C9H10N2O3 . It has a molecular weight of 194.19 g/mol .


Molecular Structure Analysis

The IUPAC name of this compound is 3-amino-5-(methylcarbamoyl)benzoic acid . The InChI string is InChI=1S/C9H10N2O3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4H,10H2,1H3,(H,11,12)(H,13,14) . The Canonical SMILES string is CNC(=O)C1=CC(=CC(=C1)N)C(=O)O .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 194.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The exact mass and monoisotopic mass are 194.06914219 g/mol .

Scientific Research Applications

Synthesis of Contrast Agents

  • Iothalamic acid, an ionic X-ray contrast agent, is synthesized from a derivative of 3-Amino-5-[(methylamino)carbonyl]benzoic acid. This process involves catalytic hydrogenation and iodination, yielding an overall yield of about 80% (He Yong-jun, 2009).

Synthesis of Labelled Compounds

  • 3-Amino-5-[(methylamino)carbonyl]benzoic acid has been used in the synthesis of labeled compounds for biochemical studies, such as metabolism and pharmacokinetics. These studies involve complex chemical processes to label the compound with carbon-14 and deuterium (G. F. Taylor et al., 1996).

Inhibitors of Folate Metabolism

  • The compound has been a precursor in synthesizing inhibitors of folate metabolism. For example, it's involved in the synthesis of alpha- and gamma-substituted amides, peptides, and esters of methotrexate, which have applications in biochemical-pharmacological studies (J. R. Piper et al., 1982).

Synthesis of Aromatic Polyamide

  • It has been used in the synthesis of hyperbranched aromatic polyamide. This involves thermal polymerization, yielding polymers with high solubility in various solvents and potential applications in materials science (Gang Yang et al., 1999).

Synthesis of Chelating Ligands

  • 3-Amino-5-[(methylamino)carbonyl]benzoic acid derivatives have been synthesized as chelating ligands. These ligands, containing ferrocenyl groups, exhibit interesting electrochemical and coordination properties with metal ions (J. Cano et al., 1995).

properties

IUPAC Name

3-amino-5-(methylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4H,10H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIWAVHOCVSSKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173212
Record name 3-Amino-5-((methylamino)carbonyl)benzoic acid
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Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-[(methylamino)carbonyl]benzoic acid

CAS RN

1954-96-7
Record name 3-Amino-5-[(methylamino)carbonyl]benzoic acid
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Record name 3-Amino-5-((methylamino)carbonyl)benzoic acid
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Record name 3-Amino-5-((methylamino)carbonyl)benzoic acid
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Record name 3-amino-5-[(methylamino)carbonyl]benzoic acid
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Record name 3-Amino-5-[(methylamino)carbonyl]benzoic acid
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